molecular formula C7H13OP B8479189 Diethenyl(propan-2-yl)phosphane oxide

Diethenyl(propan-2-yl)phosphane oxide

Cat. No.: B8479189
M. Wt: 144.15 g/mol
InChI Key: QYAKZJVRKABPNE-UHFFFAOYSA-N
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Description

Diethenyl(propan-2-yl)phosphane oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethenyl (CH₂=CH–) groups and one propan-2-yl (isopropyl, (CH₃)₂CH–) group, with an oxygen atom completing the tetrahedral geometry. These compounds are of interest in catalysis, asymmetric synthesis, and materials science due to their tunable steric and electronic properties .

Properties

Molecular Formula

C7H13OP

Molecular Weight

144.15 g/mol

IUPAC Name

2-bis(ethenyl)phosphorylpropane

InChI

InChI=1S/C7H13OP/c1-5-9(8,6-2)7(3)4/h5-7H,1-2H2,3-4H3

InChI Key

QYAKZJVRKABPNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(C=C)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

Phosphane oxides exhibit reactivity influenced by substituents on the phosphorus center. Key comparisons include:

Di(naphthalen-1-yl)phosphane Oxide
  • Structure : Two naphthalen-1-yl groups and one oxygen atom.
  • Reactivity : Demonstrated 96% enantiomeric excess (ee) in asymmetric catalytic reactions with bicyclic guanidine catalysts, indicating minimal steric hindrance despite bulky substituents .
Bis(2-trifluoromethylphenyl)phosphane Oxide
  • Structure : Two 2-CF₃-C₆H₄ groups and one oxygen atom.
  • Reactivity : Achieved 96% ee under similar catalytic conditions, highlighting the compatibility of electron-withdrawing groups with high enantioselectivity .
Diethyl Ethylphosphonite
  • Structure : Ethyl groups on phosphorus, with an ethoxy substituent (CAS RN: 2651-85-6).
  • Reactivity : As a phosphonite (P(III) oxidation state), it exhibits distinct redox behavior compared to phosphane oxides (P(V)), often serving as a precursor in phosphorylation reactions .

Data Table: Key Comparative Parameters

Compound Name Molecular Formula Substituents Key Reaction Outcome (ee) Reference
Di(naphthalen-1-yl)phosphane oxide C₂₀H₁₅OP Two naphthalen-1-yl groups 96% ee
Bis(2-trifluoromethylphenyl)phosphane oxide C₁₄H₁₀F₆OP Two 2-CF₃-C₆H₄ groups 96% ee
Diethyl ethylphosphonite C₆H₁₅O₂P Ethyl and ethoxy groups N/A (precursor role)
Di(4-methoxyphenyl)phosphane oxide C₁₄H₁₅O₃P Two 4-MeO-C₆H₄ groups 93% ee
Di(4-fluorophenyl)phosphane oxide C₁₂H₁₀F₂OP Two 4-F-C₆H₄ groups 95% ee

Mechanistic Insights and Contradictions

  • Steric vs. However, in other systems, steric effects dominate, as seen in the preference for less bulky alkyl phosphane oxides (e.g., dimethyl vs. diethyl) in certain coupling reactions .
  • Oxidation State : Phosphonites (P(III)) like diethyl ethylphosphonite are more reactive toward oxidation than phosphane oxides (P(V)), limiting their direct applicability in oxidative environments .

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